tert-Butyl 1H-pyrrol-1-ylcarbamate
Description
Contextualization within N-Heterocyclic Chemistry
N-heterocyclic compounds, which are organic compounds containing a ring structure with at least one nitrogen atom, are of immense importance in chemistry and biology. Pyrrole (B145914), a five-membered aromatic heterocycle, is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. The strategic functionalization of the pyrrole ring is a central theme in synthetic organic chemistry.
Tert-butyl 1H-pyrrol-1-ylcarbamate, also known as N-Boc-1-aminopyrrole, serves as a stable and versatile precursor to a variety of substituted pyrroles. The Boc group, a common protecting group for amines, allows for the controlled introduction and removal of the nitrogen substituent, facilitating the synthesis of complex molecules where the pyrrole nitrogen's reactivity needs to be modulated. This compound is classified as a heterocyclic building block, specifically a pyrrole, and also falls under the categories of hydrazines, hydrazides, and amides due to its carbamate (B1207046) functionality. youtube.com
The properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | tert-butyl N-(1H-pyrrol-1-yl)carbamate |
| CAS Number | 937046-95-2 |
| Appearance | Not specified, but generally a solid |
| Solubility | Soluble in many organic solvents |
Data sourced from PubChem. nih.gov
Significance in Modern Synthetic Methodologies
The significance of this compound in modern synthetic methodologies stems from its utility as a versatile intermediate. The Boc protecting group plays a crucial role in its synthetic applications. This group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a free amino group on the pyrrole ring for further transformations. mdpi.com This controlled deprotection is a cornerstone of multi-step organic synthesis.
A significant application of N-Boc protected 1-aminopyrroles is in the synthesis of fused heterocyclic systems. For instance, 1-NH-Boc protected 1,2-diaminopyrroles can be converted in a one-pot reaction into highly substituted pyrrolo[1,2-b] nih.govmdpi.comrsc.orgtriazines. rsc.org This process involves the cleavage of the Boc protecting group followed by a condensation reaction with 1,2-dicarbonyl compounds. This methodology provides an efficient route to complex heterocyclic scaffolds that are of interest in medicinal chemistry. rsc.org
While specific examples of this compound acting as a diene in Diels-Alder reactions are not extensively documented, its structural features suggest potential for such cycloaddition reactions. masterorganicchemistry.compraxilabs.com The pyrrole ring can, in principle, act as a diene, and the electron-donating nature of the nitrogen atom, modulated by the carbamate group, could influence its reactivity towards dienophiles. pressbooks.pub The development of such reactions would further expand the synthetic utility of this compound.
The ability to undergo various chemical transformations, including electrophilic substitution on the pyrrole ring and reactions at the carbamate nitrogen, makes this compound a valuable tool for the construction of diverse molecular architectures. Its role as a research chemical and a building block in the synthesis of potentially bioactive compounds underscores its importance in the ongoing quest for new and efficient synthetic methods. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-pyrrol-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOTVVAIWOCYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678242 | |
| Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937046-95-2 | |
| Record name | 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937046-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937046952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |
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| Record name | tert-butyl 1H-pyrrol-1-ylcarbamate | |
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Synthetic Methodologies and Strategies for Tert Butyl 1h Pyrrol 1 Ylcarbamate
Established Synthetic Pathways
The traditional synthesis of tert-butyl 1H-pyrrol-1-ylcarbamate and its derivatives often involves multi-step sequences starting from readily available pyrrole (B145914) precursors. These methods focus on the reliable construction of the core structure and the subsequent introduction of the protective tert-butyl carbamate (B1207046) group.
Multi-step Synthesis from Pyrrole Derivatives
The synthesis of pyrrolidine-containing drugs and their precursors frequently utilizes multi-step approaches starting from functionalized pyrrole or pyrrolidine (B122466) rings. mdpi.comnih.gov A common strategy involves the functionalization of a pre-existing pyrrolidine ring, which can be derived from sources like proline or 4-hydroxyproline. mdpi.com This allows for the controlled introduction of various substituents and the construction of complex molecular architectures.
For instance, the synthesis of certain antiviral agents relies on the alkylation of an N-protected proline derivative. mdpi.com This initial step is followed by a series of transformations, including amidation and deprotection, to yield the final pyrrolidine-based drug. mdpi.com These multi-step sequences, while often lengthy, provide a high degree of control over the stereochemistry and functionality of the final product.
Introduction of the Tert-butyl Carbamate Moiety
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. The introduction of the tert-butyl carbamate moiety onto a pyrrole nitrogen is a crucial step in many synthetic routes.
A direct method for the synthesis of N-alkoxycarbonyl pyrroles, including N-Boc-pyrrole, involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720). acs.orgbath.ac.uk This single-step process offers a convenient and efficient route to these valuable intermediates. acs.orgbath.ac.uk The reaction is typically carried out in acetic acid at reflux temperature. acs.orgbath.ac.uk
The tert-butyl carbamate group itself can be prepared through various methods. One established procedure involves the reaction of a tertiary alcohol with sodium cyanate (B1221674) and trifluoroacetic acid. orgsyn.org This method provides good yields of the desired carbamate. orgsyn.org
Advanced and Convergent Synthetic Approaches
One-Pot Synthetic Procedures for this compound Derivatives
The development of one-pot synthetic procedures represents a significant advancement in the synthesis of complex molecules. These methods combine multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates, which saves time and resources. While specific one-pot syntheses for the parent this compound are not extensively detailed in the provided results, the principles of one-pot synthesis are applied to related heterocyclic systems. For example, the synthesis of certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been achieved in a three-step, one-pot manner. researchgate.net
Catalytic Synthesis Routes Involving this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective transformations. In the context of this compound and its derivatives, catalytic methods are employed to facilitate key bond-forming reactions. For instance, the cyclization of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles is a key step in the preparation of chiral pyrimidine (B1678525) and pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net This reaction is often followed by the acidolytic removal of the Boc group. researchgate.net
Furthermore, the synthesis of trans-tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl)carbamate, a precursor for biologically active compounds, involves a catalytic ring-opening of a meso-monoepoxide cyclohexene (B86901) using a Salen complex. tci-thaijo.org
Stereoselective Synthesis Considerations for Pyrrolidine Scaffolds from Tert-butyl Carbamate Precursors
The control of stereochemistry is of paramount importance in the synthesis of chiral molecules, particularly for pharmaceutical applications. The synthesis of optically pure pyrrolidine derivatives often relies on stereoselective methods. mdpi.comnih.gov These methods can be broadly classified into two groups: those that utilize a chiral starting material, such as proline, and those that involve the stereoselective cyclization of an acyclic precursor. mdpi.comnih.gov
For example, the synthesis of a precursor for the hepatitis C drug Grazoprevir starts with commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.com This chiral starting material dictates the stereochemistry of the final product. In another example, the synthesis of a lacosamide (B1674222) intermediate involves the condensation of N-BOC-D-serine with benzylamine, where the stereochemistry of the starting amino acid is preserved. google.com
The use of tert-butyl carbamate as a directing group or as part of a chiral auxiliary can also influence the stereochemical outcome of a reaction. While the direct influence of the this compound on stereoselectivity is not explicitly detailed, the principles of using Boc-protected precursors to achieve stereocontrol are well-established in the synthesis of pyrrolidine-containing molecules. mdpi.com
Precursor and Intermediate Transformations to Form this compound
The synthesis of This compound can be approached through various methodologies that rely on the careful transformation of precursors and intermediates. These strategies include the construction of the pyrrole core from acyclic starting materials and the direct functionalization of pre-formed pyrrole derivatives.
Utilization of N-Acyl α-Aminoaldehydes in Pyrrole Synthesis
A modern and effective strategy for constructing substituted pyrrole rings involves the use of N-acyl α-aminoaldehydes as key precursors. These aldehydes, which are readily prepared from the corresponding and often commercially available N-acyl α-amino acids, serve as versatile building blocks for complex heterocyclic systems.
A notable method is the Zirconium(IV)-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles, which directly employs N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. capes.gov.bracs.org The N-acyl α-aminoaldehydes are typically synthesized by converting N-acyl amino acids into their corresponding acyl imidazolides, followed by reduction with Diisobutylaluminium hydride (DIBAL-H). capes.gov.bracs.org
The subsequent cyclization reaction is catalyzed by a Zr(IV) salt, such as ZrOCl₂·8H₂O, and in some cases, a co-catalyst like Amberlyst-15 is used to improve yields. capes.gov.bracs.org This process is highly versatile, accommodating a wide range of substituents on both the aminoaldehyde and the dicarbonyl component, including alkyl, aryl, and heteroaryl groups. capes.gov.bracs.org The resulting N-acylpyrroles are generated in yields of up to 88% and often exhibit high purity without the need for extensive chromatographic separation. capes.gov.bracs.org While this method produces N-acyl C-substituted pyrroles rather than the N-amino carbamate target directly, it represents a key strategy for forming the foundational pyrrole structure from amino acid-derived precursors.
Table 1: Examples of Zr-Catalyzed Synthesis of Substituted Pyrroles from N-Acyl α-Aminoaldehydes
| N-Acyl α-Aminoaldehyde Precursor | 1,3-Dicarbonyl Compound | Product | Yield (%) |
|---|---|---|---|
| Boc-Phe-H | Acetylacetone | tert-Butyl 3-acetyl-2-methyl-5-phenyl-1H-pyrrole-1-carboxylate | 88 |
| Boc-Ala-H | Acetylacetone | tert-Butyl 3-acetyl-2,5-dimethyl-1H-pyrrole-1-carboxylate | 85 |
| Boc-Val-H | Acetylacetone | tert-Butyl 3-acetyl-5-isopropyl-2-methyl-1H-pyrrole-1-carboxylate | 82 |
| O-benzyl-Boc-serinal | Acetylacetone | tert-Butyl 3-acetyl-5-(benzyloxymethyl)-2-methyl-1H-pyrrole-1-carboxylate | 56 |
| S-benzyl-Boc-cysteinal | Acetylacetone | tert-Butyl 3-acetyl-5-(benzylthiomethyl)-2-methyl-1H-pyrrole-1-carboxylate | 83 |
Data sourced from a study on Zr-catalyzed pyrrole synthesis. capes.gov.bracs.org
Role of Substituted Pyrrole Derivatives in Functionalization
The synthesis of This compound fundamentally involves the functionalization of the pyrrole nitrogen to form an N-N bond, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved through the formation of a 1-aminopyrrole intermediate.
One major pathway to 1-aminopyrrole is the direct N-amination of pyrrole. Research has shown that monochloramine (NH₂Cl) is an excellent reagent for this transformation. acs.orgnih.govacs.org The reaction involves treating the pyrrole anion, generated by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), with an ethereal solution of NH₂Cl. acs.org This method is effective for a variety of substituted pyrroles and provides the N-aminated product in good to high yields (45-97%). acs.orgnih.govacs.org
An alternative and classic route to 1-aminopyrrole is the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a hydrazine (B178648) source. wikipedia.orgalfa-chemistry.com A common precursor for the unsubstituted pyrrole ring is 2,5-dimethoxytetrahydrofuran, which serves as a stable equivalent of succinaldehyde. Reacting 2,5-dimethoxytetrahydrofuran with hydrazine under acidic conditions leads to the formation of 1-aminopyrrole .
Once the key intermediate, 1-aminopyrrole , is synthesized, the final step is the introduction of the tert-butoxycarbonyl group. This is a standard protection reaction where 1-aminopyrrole is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base to yield the final product, This compound .
Table 2: Key Intermediates and Reagents in the Synthesis of this compound
| Intermediate/Product | Precursor(s) | Key Reagent(s) | Synthetic Method |
|---|---|---|---|
| 1-Aminopyrrole | Pyrrole | NaH or KOtBu, NH₂Cl | Direct N-Amination acs.org |
| 1-Aminopyrrole | 2,5-Dimethoxytetrahydrofuran | Hydrazine | Paal-Knorr Synthesis wikipedia.org |
| This compound | 1-Aminopyrrole | Di-tert-butyl dicarbonate | Boc Protection |
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 1h Pyrrol 1 Ylcarbamate
Reactivity of the N-Boc Group in Tert-butyl 1H-pyrrol-1-ylcarbamate
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, controlled circumstances. nih.govmcours.net Its reactivity is central to the utility of this compound in multistep synthetic sequences.
Deprotection Strategies and Reaction Conditions
Acid-catalyzed cleavage is the most common method for the deprotection of tert-butyl carbamates. acs.orgsemanticscholar.org The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). commonorganicchemistry.comlibretexts.org This initial protonation is followed by the fragmentation of the protonated carbamate (B1207046). acs.org
The fragmentation leads to the formation of a carbamic acid and a stable tert-butyl cation. commonorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. commonorganicchemistry.com The tert-butyl cation can be trapped by a suitable nucleophile or can deprotonate to form isobutylene (B52900). commonorganicchemistry.com The reaction kinetics of this deprotection can exhibit a second-order dependence on the concentration of the acid. acs.org
Table 1: Common Acidic Reagents for N-Boc Deprotection
| Reagent | Conditions | Reference |
|---|---|---|
| Trifluoroacetic acid (TFA) | Typically used in dichloromethane (B109758) (DCM) | acs.org |
| Hydrochloric acid (HCl) | Often used in solvents like ethyl acetate (B1210297) or dioxane | mdpi.com |
| Phosphoric acid | Aqueous solutions can be effective | mdpi.comorganic-chemistry.org |
While less common than acidic cleavage, reductive methods can also be employed for the removal of the N-Boc group. These methods are particularly useful when acid-sensitive functional groups are present in the molecule. One such method involves the use of sodium borohydride (B1222165) in ethanol (B145695), which has been shown to selectively deprotect N-Boc protected imidazoles and pyrazoles, although it was reported to be ineffective for tert-butyl 1H-pyrrole-1-carboxylate. arkat-usa.org Another approach utilizes a magnesium-catalyzed reduction to convert N-Boc protected amines to N-methyl amines and amino alcohols. organic-chemistry.org
Achieving selective deprotection of an N-Boc group in the presence of other acid-labile protecting groups is a significant challenge in organic synthesis. For N-Boc protected heterocycles, specific conditions have been developed to enhance selectivity. For instance, while strong acids are generally used, milder acidic conditions or alternative reagents can sometimes differentiate between various Boc-protected nitrogens within the same molecule, especially in complex structures like peptides. sigmaaldrich.comthermofisher.com The choice of solvent can also play a crucial role; for example, the thermolytic deprotection of N-Boc imidazole (B134444) was found to be highly efficient in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and methanol (B129727) at elevated temperatures. acs.org The use of NaBH4 in ethanol has been reported for the selective cleavage of the N-Boc group from imidazoles and pyrazoles, leaving other N-Boc protected amines and heterocycles like pyrrole (B145914) and indole (B1671886) intact. arkat-usa.org
Stability Considerations in Various Reaction Media
The N-Boc group in this compound is generally stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation. mcours.net This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. However, its stability is compromised in strongly acidic environments. nih.govmcours.net The rate of acidic cleavage can be influenced by the solvent, with protic solvents sometimes accelerating the reaction. acs.org Thermolytic cleavage, often requiring high temperatures, is another deprotection method, and the efficiency can be solvent-dependent. acs.orgresearchgate.net For instance, thermolytic deprotection of N-Boc imidazole is more efficient in TFE and methanol compared to tetrahydrofuran (B95107) (THF) or toluene (B28343) at the same temperature. acs.org
Pyrrole Ring Functionalization and Derivatization of this compound
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. nih.govnih.gov The presence of the N-Boc group can influence the reactivity and regioselectivity of these functionalization reactions. The functionalization of the pyrrole ring in N-protected pyrroles is a key strategy for the synthesis of more complex heterocyclic compounds. arkat-usa.org
Common functionalization reactions for pyrroles include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrrole ring.
Nitration: Substitution with a nitro group (-NO2). nih.gov
Sulfonation: Introduction of a sulfonic acid group (-SO3H). nih.gov
Acylation: Attachment of an acyl group (-COR), such as in Friedel-Crafts acylation. nih.gov
Vilsmeier-Haack reaction: Formylation of the pyrrole ring. nih.gov
The specific position of substitution on the pyrrole ring (C2, C3, etc.) is influenced by the directing effect of the N-Boc group and the reaction conditions employed. For instance, Friedel-Crafts formylation of alkyl 1H-pyrrole-2-carboxylates occurs selectively at the 4-position of the pyrrole ring. arkat-usa.org Subsequent N-alkylation of these formylated pyrroles allows for the introduction of further substituents. arkat-usa.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tert-butyl 1H-pyrrole-1-carboxylate |
| Trifluoroacetic acid |
| Dichloromethane |
| Hydrochloric acid |
| Ethyl acetate |
| Dioxane |
| Phosphoric acid |
| Sulfuric acid |
| tert-Butyl acetate |
| Sodium borohydride |
| Ethanol |
| N-methyl amines |
| Amino alcohols |
| 2,2,2-trifluoroethanol |
| Methanol |
| Tetrahydrofuran |
| Toluene |
| Carbon dioxide |
| Isobutylene |
Regioselective Functionalization Approaches
This compound, also known as N-Boc-1-aminopyrrole, is a versatile precursor in the synthesis of substituted pyrroles. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom influences the reactivity and regioselectivity of functionalization reactions on the pyrrole ring.
One notable approach involves the dirhodium tetracarboxylate-catalyzed reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole. This method leads to a highly enantioselective and diastereoselective C–H functionalization specifically at the α-nitrogen C2 position. acs.org This contrasts with reactions using ethyl diazoacetate, which typically result in cyclopropanation of the double bond. acs.org
The Paal-Knorr synthesis is a classical and widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine, such as the amine derived from this compound after deprotection. wikipedia.org This reaction generally proceeds with high efficiency to produce a variety of substituted pyrroles. Modifications of the Paal-Knorr synthesis allow for the preparation of pyrroles with diverse substitution patterns. mcours.net
The Van Leusen pyrrole synthesis provides another route to substituted pyrroles, specifically 3-substituted derivatives, by reacting tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes in the presence of a base. nih.gov This [3+2] cycloaddition reaction is a powerful tool for constructing the pyrrole ring with specific functionalities. nih.gov
Furthermore, N-substituted pyrroles can be synthesized from 1,4-diketones and primary amines using catalysts like magnesium iodide etherate. uctm.edu Economical and environmentally friendly methods include the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with primary aromatic amides or amines in the presence of catalysts like thionyl chloride or iron(III) chloride. uctm.edu
The regioselectivity of these functionalization approaches is crucial for the targeted synthesis of complex pyrrole-containing molecules. The choice of reaction conditions and starting materials dictates the position of substitution on the pyrrole ring.
Cross-Coupling Reactions of Substituted Pyrrole Carbamates
Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to substituted pyrrole carbamates to synthesize a variety of functionalized pyrroles. The Suzuki-Miyaura coupling reaction, in particular, has been effectively used for the arylation of SEM-protected pyrroles. nih.gov This reaction typically involves the coupling of a bromopyrrole with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov A key advantage of using a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) on the pyrrole nitrogen is that it prevents the common side reaction of debromination, which can be a significant issue with unprotected bromopyrroles. nih.gov The reaction is tolerant of a wide range of functional groups on both the pyrrole and the boronic acid, making it a versatile method for creating libraries of aryl-substituted pyrroles. nih.gov
The Heck reaction is another important palladium-catalyzed cross-coupling reaction that can be used to functionalize pyrroles. youtube.commasterorganicchemistry.com This reaction involves the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base, typically a tertiary amine like triethylamine. youtube.com The Heck reaction results in the formation of a new carbon-carbon bond between the halide-bearing carbon and one of the alkene carbons, with the two coupled groups typically ending up in a trans configuration. youtube.com
Other cross-coupling reactions that have been used to synthesize aryl-substituted pyrroles include the Stille-Migita reaction, decarboxylative coupling, and metal-catalyzed desulfitative coupling. nih.gov These methods provide alternative routes to functionalized pyrroles, each with its own set of advantages and substrate scope. The choice of the specific cross-coupling reaction often depends on the availability of starting materials and the desired substitution pattern on the final product.
Recent advancements have also explored the use of nickel catalysis in photoredox reactions, employing tert-butylamine (B42293) as a bifunctional additive that acts as both a base and a ligand. chemrxiv.org This approach has been shown to be effective for C-O and C-N bond-forming reactions with a variety of nucleophiles. chemrxiv.org
Table 1: Examples of Cross-Coupling Reactions with Pyrrole Derivatives
| Reaction Type | Pyrrole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | SEM-protected bromopyrrole | Arylboronic acid | Pd catalyst, base | Aryl-substituted pyrrole | nih.gov |
| Heck Reaction | Vinyl or aryl halide | Alkene | Pd catalyst, triethylamine | Substituted alkene | youtube.commasterorganicchemistry.com |
| Aza-Heck-Suzuki | O-Phenyl hydroxamic ethers | Vinylboronic acids | Pd catalyst | Complex lactams | researchgate.net |
| Negishi | N-pyrrolyl-protected alkyl iodides | Aryl halides | Pd(OAc)₂, SPhos | Functionalized pyrrole derivatives | researchgate.net |
Nucleophilic Substitution Reactions on the Pyrrole Ring
The pyrrole ring in this compound is generally electron-rich, making it more susceptible to electrophilic substitution rather than nucleophilic substitution. However, the introduction of electron-withdrawing groups onto the pyrrole ring can facilitate nucleophilic substitution reactions.
One of the classic methods for synthesizing pyrroles, the Paal-Knorr synthesis, involves the intramolecular nucleophilic attack of an amine on a dicarbonyl compound. mcours.net The mechanism involves the initial formation of a hemiaminal, which then undergoes cyclization through an intramolecular nucleophilic attack to form an intermediate that dehydrates to the pyrrole. mcours.net
In the Barton-Zard pyrrole synthesis, the mechanism involves a Michael addition of a deprotonated α-isocyanide to a nitroalkene. mcours.net This is followed by an intramolecular nucleophilic attack to form a five-membered ring intermediate. mcours.net Subsequent elimination of a nitrite (B80452) group leads to the formation of the pyrrole. mcours.net
The Hantzsch pyrrole synthesis also involves a key intramolecular nucleophilic attack. wikipedia.orgmcours.net An enamine, formed from the reaction of an amine with a β-ketoester, attacks the carbonyl carbon of an α-haloketone to form an intermediate which then cyclizes. mcours.net
While direct nucleophilic substitution on the unsubstituted pyrrole ring is challenging, the functionalization of the ring with appropriate leaving groups can enable such reactions. For instance, the synthesis of complex lactams has been achieved through tandem aza-Heck-Suzuki reactions of O-phenyl hydroxamic ethers, which involve intramolecular nucleophilic attack. researchgate.net
Furthermore, the SN1 reaction mechanism, which involves the formation of a carbocation intermediate, is relevant in the context of reactions involving the tert-butyl group of the carbamate. researchgate.netdntb.gov.uarsc.org The stability of the tert-butyl cation makes it a good leaving group under certain acidic conditions. youtube.com
Detailed Reaction Mechanisms Involving this compound
Mechanistic Studies of Transformation Pathways
The transformation pathways of this compound and its derivatives are often elucidated through detailed mechanistic studies. The Paal-Knorr synthesis, a fundamental method for pyrrole formation, proceeds through a well-studied mechanism. It begins with the nucleophilic attack of a primary amine on a 1,4-dicarbonyl compound under acidic conditions, forming a hemiaminal. mcours.net This intermediate then undergoes an intramolecular nucleophilic attack to create a cyclic intermediate, which subsequently dehydrates to yield the final pyrrole product. mcours.net
Another important transformation is the rearrangement of N-Boc-acylamide derivatives, which can occur under basic conditions. researchgate.net The mechanism of such rearrangements can be complex and may involve intramolecular nucleophilic attacks and subsequent ring-opening or ring-closing steps.
In the context of cross-coupling reactions, the Suzuki-Miyaura coupling mechanism involves a catalytic cycle with a palladium catalyst. masterorganicchemistry.comyoutube.com The cycle typically starts with the oxidative addition of the palladium catalyst to the aryl or vinyl halide. youtube.com This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium catalyst. youtube.com The final step is reductive elimination, where the two coupled organic fragments are released from the palladium catalyst, forming the new carbon-carbon bond and regenerating the catalyst. youtube.com
The Heck reaction also proceeds through a palladium-catalyzed cycle. youtube.commasterorganicchemistry.com It involves the oxidative addition of palladium to the halide, followed by insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the new carbon-carbon double bond in the product and a palladium-hydride species, which is then converted back to the active catalyst. youtube.com
The SN1 reaction mechanism is particularly relevant to the cleavage of the tert-butyl group from the carbamate. researchgate.netrsc.org In the presence of a strong acid, the oxygen of the carbonyl group can be protonated, making the tert-butyl group a better leaving group. youtube.com The tert-butyl group can then depart as a stable tert-butyl cation, which can be trapped by a nucleophile. rsc.orgyoutube.com
Intermediate Formation and Rearrangements During Reactions
The formation of specific intermediates is a key feature of many reactions involving this compound. In the Paal-Knorr synthesis, a crucial intermediate is the hemiaminal formed from the initial reaction of the amine and the dicarbonyl compound. mcours.net This is followed by a cyclic intermediate that precedes the final pyrrole. mcours.net
The Barton-Zard synthesis involves the formation of a five-membered ring intermediate (SZZ-2) after the initial Michael addition and subsequent intramolecular nucleophilic attack. mcours.net This intermediate then undergoes elimination to form the aromatic pyrrole ring. mcours.net Similarly, the Hantzsch synthesis proceeds through a five-membered ring intermediate (AH-3) before aromatization. mcours.net
In the context of dirhodium-catalyzed C-H functionalization, a rhodium-bound enolate and a carbocation intermediate have been proposed. acs.org Interestingly, these intermediates may not always lead to the desired C-H functionalization product. Instead, they can undergo a proton transfer to form N-Boc-pyrrole and ethyl acetate as byproducts. acs.org
Rearrangements are also observed in certain reactions. For example, the preparation of N-Boc-3-methylpyrrole can be achieved via an anionic rearrangement. orgsyn.org Additionally, rearrangements of N-Boc-acylamide derivatives can occur under basic conditions. researchgate.net
The SN1 reaction of tert-butyl chloride, a model for the cleavage of the tert-butyl group, proceeds through a tert-butyl cation intermediate. researchgate.netrsc.orgyoutube.com This carbocation is planar and can be attacked by a nucleophile from either face, which can have stereochemical implications in certain contexts.
Table 2: Key Intermediates in Pyrrole Synthesis and Functionalization
| Reaction | Key Intermediate(s) | Subsequent Step(s) | Reference |
| Paal-Knorr Synthesis | Hemiaminal, cyclic intermediate (VA-3) | Dehydration, aromatization | mcours.net |
| Barton-Zard Synthesis | Five-membered ring intermediate (SZZ-2) | Elimination of nitrite, aromatization | mcours.net |
| Hantzsch Synthesis | Five-membered ring intermediate (AH-3) | Aromatization | mcours.net |
| Dirhodium-catalyzed C-H Functionalization | Rhodium-bound enolate, carbocation | Proton transfer (side reaction) or C-H functionalization | acs.org |
| SN1 Reaction | tert-butyl cation | Nucleophilic attack | researchgate.netrsc.orgyoutube.com |
Catalytic Reaction Mechanisms
Catalysis plays a pivotal role in the functionalization of this compound and related compounds. The mechanisms of these catalytic reactions are diverse and often involve complex catalytic cycles.
In the Suzuki-Miyaura coupling, the palladium catalyst is central to the reaction mechanism. nih.govmasterorganicchemistry.com The generally accepted mechanism involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. youtube.com The base in the reaction is crucial for activating the organoboron species for transmetalation. masterorganicchemistry.com
Similarly, the Heck reaction relies on a palladium catalyst to facilitate the coupling of a halide with an alkene. youtube.commasterorganicchemistry.com The catalytic cycle involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. youtube.com
Ruthenium catalysts have also been employed for the synthesis of substituted pyrroles. mcours.net For instance, a ruthenium-catalyzed one-pot process can convert ketones, amines, and vicinal diols into the corresponding pyrrole. mcours.net Triruthenium clusters have been used as catalysts for the silane-induced deprotection of tert-butyl esters and ethers, a reaction relevant to the cleavage of the Boc group. researchgate.net
Organocatalysis provides a metal-free alternative for pyrrole synthesis. For example, urea (B33335) can act as an organocatalyst in the Paal-Knorr reaction by activating the carbonyl compound through hydrogen bonding. nih.gov N-Heterocyclic carbenes (NHCs) have also been used as organocatalysts in combination with copper to synthesize N-unsubstituted pyrroles. nih.gov
Enzymatic catalysis offers a highly selective method for certain transformations. For example, lipases such as Candida antarctica lipase (B570770) B (CAL-B) have been used for the kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related carbamate, with excellent enantioselectivity. mdpi.comresearchgate.net
Recent research has also focused on the development of green catalytic systems. For instance, iridium supported on N, P-doped activated carbon has been shown to be an efficient catalyst for the synthesis of pyrroles from alcohols and amino alcohols. dtu.dk The doping of the carbon support with nitrogen and phosphorus enhances the interaction with the iridium metal, leading to improved catalytic activity. dtu.dk
Applications of Tert Butyl 1h Pyrrol 1 Ylcarbamate in Complex Molecule Synthesis
Role as a Key Intermediate in General Organic Synthesis
The utility of tert-butyl 1H-pyrrol-1-ylcarbamate in general organic synthesis stems from the strategic function of the Boc group. This group temporarily masks the reactivity of the pyrrole (B145914) nitrogen, allowing chemists to perform reactions on other parts of the molecule without interference. Subsequently, the Boc group can be removed under specific conditions, revealing the N-H group for further functionalization. This controlled reactivity is fundamental to its application as a building block.
The pyrrole ring is a foundational five-membered aromatic heterocycle present in a vast array of natural products and synthetic compounds. This compound serves as a convenient and stable precursor for introducing this essential heterocyclic motif. bldpharm.com Its stability allows for the assembly of more complex structures around the pyrrole core. Chemists utilize it to construct a variety of heterocyclic systems where the pyrrole unit is a central component, enabling the exploration of novel chemical space.
In the quest for new drugs, molecular scaffolds provide the basic framework upon which functional groups are arranged to interact with biological targets. This compound is a key precursor for advanced pharmaceutical scaffolds that incorporate the pyrrole ring. medchemexpress.com The development of potent enzyme inhibitors, such as those for human soluble epoxide hydrolase (sEH), often involves building blocks that allow for the systematic construction of complex molecules. mdpi.com Carbamate-protected intermediates are instrumental in the synthesis of such compounds, which are being investigated for various therapeutic applications. mdpi.com The use of this building block facilitates the creation of rigid and functionally diverse scaffolds necessary for modern drug discovery programs.
The principles that make this compound valuable in pharmaceuticals also apply to agrochemical development. medchemexpress.com Many modern herbicides, insecticides, and fungicides are based on nitrogen-containing heterocyclic compounds due to their potent biological activity. The synthesis of novel agrochemicals often requires versatile building blocks to generate libraries of related compounds for screening. This intermediate provides a reliable method for incorporating the pyrrole moiety into new potential agrochemical candidates, enabling the systematic exploration of structure-activity relationships to develop more effective and selective crop protection agents.
Application in Medicinal Chemistry Research and Drug Discovery
The structural features of this compound make it particularly suitable for applications in medicinal chemistry, where the precise control of molecular architecture is paramount for achieving desired biological effects.
This compound is frequently employed as a starting material in the multi-step synthesis of biologically active molecules. medchemexpress.comnih.gov The synthesis of complex compounds, including potential therapeutics, relies on the sequential and controlled addition of different molecular fragments. nih.govmanchester.ac.uk For instance, the synthesis of unsymmetrical ureas, which are frameworks for potent enzyme inhibitors, can benefit from Boc-protected intermediates that allow for selective reactions at different sites of a molecule. mdpi.com The ability to introduce the pyrrole group and then deprotect the nitrogen at a later stage is a critical advantage in designing synthetic routes to novel bioactive agents.
Table 1: Examples of Biologically Active Scaffolds Incorporating the Pyrrole Moiety
| Scaffold Type | Potential Biological Target/Application | Relevance of this compound |
| Substituted Pyrroles | Enzyme Inhibition (e.g., kinases, hydrolases) | Serves as a key starting material for introducing the core pyrrole ring, which can be further functionalized. |
| Pyrrole-based Ureas | Soluble Epoxide Hydrolase (sEH) Inhibition | Acts as a precursor to N-aminopyrrole, which can then be reacted to form complex ureas for therapeutic research. mdpi.com |
| Complex Heterocycles | Receptor Agonists/Antagonists | Enables the construction of the pyrrole portion of a larger, multi-ring system designed to fit into protein binding sites. manchester.ac.uk |
There is significant interest in creating fused heterocyclic systems where a pyrrole ring is merged with other rings, as this creates rigid, three-dimensional structures that can enhance binding affinity and selectivity for biological targets. This compound can be a substrate in reactions designed to build these complex architectures. Methodologies such as cycloaddition reactions are employed to construct new rings fused to the pyrrole core, leading to novel systems like hexahydropyrrolo[3,4-b]pyrroles. rsc.org Similarly, modified versions of classical reactions can be used to fuse pyrroles with rigid bicyclic frameworks. rsc.org These advanced structures are highly sought after in medicinal chemistry for their potential to unlock new therapeutic possibilities.
Table 2: Examples of Pyrrole-Fused Heterocyclic Systems
| Fused System Name | Synthetic Strategy Example | Significance in Medicinal Chemistry |
| Pyrrolo[3,4-b]quinolines | Sequential [3+2] cycloaddition and intramolecular lactamization. rsc.org | Creates novel, rigid scaffolds for screening in drug discovery programs. |
| Pyrroles fused to Bicyclic Systems | Modified Barton-Zard reaction. rsc.org | Provides access to sterically constrained molecules with unique shapes for targeting specific protein surfaces. |
| Pyrrolo[3,2-c]pyridines | Multi-step heterocyclic synthesis. | Forms the core of various biologically active compounds, including kinase inhibitors. |
Use as a Protective Group in Multi-step Syntheses
This compound serves as a crucial reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto a pyrrole nitrogen. The Boc group is a cornerstone in modern organic synthesis, valued for its stability across a wide range of reaction conditions and its clean, selective removal under specific acidic conditions. Its application is particularly prominent in multi-step syntheses where precise control over reactive nitrogen sites is paramount.
N-Protection Strategies in Complex Synthetic Routes
In the synthesis of complex molecules containing the pyrrole moiety, protection of the pyrrole nitrogen is often necessary to prevent unwanted side reactions and to modulate the ring's electronic properties. nih.gov While N-sulfonyl groups have been commonly used, N-alkoxycarbonyl groups like the one derived from this compound offer a distinct and sometimes more advantageous protection strategy. nih.gov
The introduction of the Boc group onto the pyrrole nitrogen can be achieved in a single, high-yielding step through the condensation of an O-substituted carbamate (B1207046) with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid. nih.gov This method allows for the facile preparation of N-Boc pyrrole, which can then be used in further synthetic transformations. nih.gov
The N-alkoxycarbonyl substituent acts as an electron-withdrawing group, which enhances the stability of the otherwise electron-rich pyrrole ring against oxidative degradation. nih.gov However, the electronic effect and resulting reactivity of an N-Boc protected pyrrole can differ from that of an N-sulfonyl protected pyrrole, providing synthetic chemists with valuable options when planning a synthetic route. For instance, N-alkoxycarbonyl protection has been shown to be compatible with specific pyrrole acylation protocols that utilize carboxylic acids activated by a sulfonic acid anhydride. nih.gov The deprotection of the N-Boc group is typically achieved under anhydrous acidic conditions, often using reagents like trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, isobutylene (B52900), and carbon dioxide. organic-chemistry.orgmasterorganicchemistry.com Milder, more selective conditions using aqueous phosphoric acid or Lewis acids like zinc bromide have also been developed, expanding the utility of the Boc group in the presence of other acid-sensitive functionalities. researchgate.netnih.gov
| Feature | Description | Reference |
| Synthesis Method | Condensation of an O-substituted carbamate (e.g., tert-butyl carbamate) with 2,5-dimethoxytetrahydrofuran in refluxing acetic acid. | nih.gov |
| Role of Protecting Group | Enhances stability of the pyrrole ring by exerting an electron-withdrawing effect. Allows for distinct reactivity compared to other N-protecting groups (e.g., N-sulfonyl). | nih.gov |
| Deprotection Conditions | Standard: Strong anhydrous acids like trifluoroacetic acid (TFA). Milder alternatives: Aqueous phosphoric acid, Lewis acids (e.g., ZnBr2). | organic-chemistry.orgresearchgate.netnih.gov |
| Key Advantage | Provides an alternative N-protection strategy with unique reactivity profiles, expanding the toolkit for complex pyrrole-containing molecule synthesis. | nih.gov |
Orthogonal Protection Protocols in Amino Acid and Peptide Chemistry
In the intricate field of peptide synthesis, the concept of "orthogonal protection" is fundamental. It involves the use of multiple protecting groups within the same molecule that can be removed under different, non-interfering conditions. masterorganicchemistry.comresearchgate.net This allows for the selective deprotection of one functional group while others remain intact, enabling the controlled, stepwise assembly of amino acid chains. researchgate.netlibretexts.org
The tert-butyl (tBu) group, often installed using reagents related to this compound such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), is a central component of one of the most widely used orthogonal strategies in Solid-Phase Peptide Synthesis (SPPS): the Fmoc/tBu strategy. researchgate.netiris-biotech.de
In this protocol:
The α-amino group of the incoming amino acid is temporarily protected with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. iris-biotech.de This group is stable to acid but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. libretexts.orgiris-biotech.de
Reactive amino acid side chains (e.g., the carboxyl groups of aspartic and glutamic acid, or the hydroxyl groups of serine and threonine) are protected with acid-labile groups, most commonly the tert-butyl (tBu) ether or ester. iris-biotech.depeptide.com
This orthogonality is critical. The Fmoc group on the N-terminus can be removed with piperidine to allow for the coupling of the next amino acid without affecting the tBu groups protecting the side chains. iris-biotech.de The tBu groups remain on the peptide throughout the synthesis and are only removed at the final step, concurrently with the cleavage of the peptide from the resin, using a strong acid cocktail, typically 95% trifluoroacetic acid (TFA). iris-biotech.de
The stability of the tert-butyl carbamate to the basic conditions used for Fmoc removal and to the nucleophiles used in coupling reactions makes it an ideal "permanent" side-chain protecting group within the Fmoc/tBu strategy. organic-chemistry.org This robust orthogonality prevents unwanted side reactions and ensures the integrity of the growing peptide chain.
| Protecting Group Pair | Nα-Protection | Side-Chain Protection | Nα-Deprotection Reagent | Side-Chain Deprotection Reagent | Orthogonality | Reference |
| Fmoc/tBu | Fmoc (Base-labile) | tBu (Acid-labile) | 20% Piperidine in DMF | 95% Trifluoroacetic Acid (TFA) | High: Base and acid conditions are non-interfering. | researchgate.netiris-biotech.de |
| Boc/Bzl | Boc (Acid-labile) | Bzl (Hydrogenolysis) | Trifluoroacetic Acid (TFA) | H₂, Pd/C (Catalytic Hydrogenation) | High: Acidolysis and hydrogenolysis are distinct removal methods. | masterorganicchemistry.comresearchgate.net |
| Alloc/tBu | Alloc (Pd-catalyzed) | tBu (Acid-labile) | Pd(PPh₃)₄ / Scavenger | Trifluoroacetic Acid (TFA) | High: Palladium catalysis and acidolysis are non-interfering. | peptide.comub.edu |
Spectroscopic and Analytical Characterization Methodologies in Research on Tert Butyl 1h Pyrrol 1 Ylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Tert-butyl 1H-pyrrol-1-ylcarbamate, the ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group and the pyrrole (B145914) ring protons. The tert-butyl group typically appears as a sharp singlet integrating to nine protons, located in the upfield region of the spectrum. The protons on the pyrrole ring, being in a different chemical environment, would present as distinct multiplets. The symmetry of the pyrrole ring means the protons at the 2- and 5-positions (α-protons) are chemically equivalent, as are the protons at the 3- and 4-positions (β-protons). This results in two distinct signals for the pyrrole ring, each integrating to two protons. A broad singlet corresponding to the N-H proton of the carbamate (B1207046) group may also be observed.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₃ | ~1.5 | Singlet | 9H |
| Pyrrole H-3, H-4 (β-protons) | ~6.1 | Triplet | 2H |
| Pyrrole H-2, H-5 (α-protons) | ~6.7 | Triplet | 2H |
| N-H | Variable | Broad Singlet | 1H |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and instrument conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum is expected to show a signal for the carbonyl carbon of the carbamate group, signals for the quaternary and methyl carbons of the tert-butyl group, and two signals for the carbons of the pyrrole ring, corresponding to the α- and β-carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C(C H₃)₃ | ~28 |
| C (CH₃)₃ | ~80 |
| Pyrrole C-3, C-4 (β-carbons) | ~110 |
| Pyrrole C-2, C-5 (α-carbons) | ~120 |
| C=O | ~153 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and instrument conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The calculated monoisotopic mass of this compound (C₉H₁₄N₂O₂) is 182.105527694 Da. medchemexpress.com An experimental HRMS measurement would aim to confirm this value with a high degree of precision, typically within a few parts per million (ppm), providing strong evidence for the compound's chemical formula.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules. ambeed.comcookechem.com In ESI-MS, this compound would typically be protonated to form the [M+H]⁺ ion. The resulting mass spectrum would show a prominent peak at an m/z corresponding to the molecular weight of the protonated molecule (approximately 183.11). Further analysis using tandem mass spectrometry (MS/MS) would involve fragmentation of this parent ion to yield characteristic daughter ions, which can help to confirm the structure. A common fragmentation pathway for tert-butyl carbamates involves the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl (Boc) group.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating the components of a mixture and assessing the purity of a compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used. For this compound, a reversed-phase HPLC method would likely be employed for purity analysis. This would typically involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. One vendor reports a purity of 98% as determined by HPLC. myskinrecipes.com Column chromatography using silica (B1680970) gel is also a standard method for the purification of this compound after its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of organic compounds, offering high resolution and sensitivity for both qualitative and quantitative assessment. In the context of this compound, HPLC is a critical tool for determining the purity of the final product and for the analysis of complex reaction mixtures.
While specific, detailed HPLC methods for this compound are not extensively documented in publicly available literature, general principles of reversed-phase HPLC are commonly applied to similar N-Boc protected heterocyclic compounds. A typical setup would involve a C18 column, which is a nonpolar stationary phase. The mobile phase would likely consist of a mixture of a polar organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution.
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to effectively separate compounds with a range of polarities. For instance, a gradient might start with a higher proportion of the aqueous solvent and gradually increase the organic solvent concentration to elute more nonpolar compounds. The detection of this compound is typically achieved using a UV detector, as the pyrrole ring exhibits UV absorbance.
To illustrate a potential HPLC method, the following table outlines a hypothetical set of parameters that could be used as a starting point for method development for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is an illustrative example; actual conditions would require optimization.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is an invaluable technique for the rapid and convenient monitoring of chemical reactions. Its simplicity and speed allow chemists to quickly assess the progress of a reaction by observing the consumption of starting materials and the formation of products. For the synthesis of this compound, TLC is an essential tool to determine the reaction's endpoint.
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is coated with a stationary phase, most commonly silica gel. The plate is then developed in a chamber containing a suitable mobile phase, or eluent. The choice of eluent is crucial and is determined by the polarity of the compounds to be separated. For a moderately polar compound like this compound, a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is commonly used.
The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The spots are typically visualized under UV light, where UV-active compounds appear as dark spots.
The following table provides examples of solvent systems that could be employed for the TLC analysis of a reaction mixture containing this compound. The Rf values are hypothetical and would depend on the specific reaction conditions and the other components in the mixture.
| Solvent System (v/v) | Starting Material Rf (Hypothetical) | Product Rf (Hypothetical) |
| Hexane:Ethyl Acetate (4:1) | 0.6 | 0.4 |
| Dichloromethane:Methanol (98:2) | 0.7 | 0.5 |
| Toluene (B28343):Acetone (9:1) | 0.5 | 0.3 |
These are illustrative examples; optimal solvent systems require experimental determination.
Flash Column Chromatography for Purification
Following the completion of a synthesis, the desired product must be isolated from the crude reaction mixture. Flash column chromatography is a widely used purification technique that is essentially a preparative form of column chromatography, accelerated by applying positive pressure. nih.gov This method is particularly effective for purifying multi-gram quantities of compounds like this compound.
The principle of separation in flash column chromatography is the same as in TLC, relying on the differential adsorption of compounds onto a stationary phase, typically silica gel. nih.gov The selection of an appropriate eluent system is guided by prior TLC analysis; a solvent system that provides good separation and an Rf value for the desired compound in the range of 0.2-0.4 on TLC is often a good starting point for flash chromatography.
The crude material is loaded onto the top of the silica gel column, and the eluent is passed through the column under pressure. Fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed to yield the purified this compound. Gradient elution, where the polarity of the eluent is gradually increased during the separation, is often employed to improve the resolution of the separation.
A representative protocol for the flash column chromatography purification of a compound like this compound is outlined in the table below.
| Step | Description |
| Column Packing | A glass column is dry-packed with silica gel. |
| Eluent Preparation | A gradient system is prepared, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate. |
| Sample Loading | The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel, which is then carefully added to the top of the column. |
| Elution | The eluent is passed through the column under positive pressure, and fractions are collected in test tubes. |
| Analysis | Each fraction is analyzed by TLC to determine its composition. |
| Isolation | Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound. |
This table provides a general procedure; specific parameters such as column size, amount of silica, and the exact gradient profile depend on the scale of the purification and the separation difficulty.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes to Tert-butyl 1H-pyrrol-1-ylcarbamate
The synthesis of this compound and its derivatives is an active area of research, with a focus on improving efficiency, scalability, and sustainability. Traditional methods for the synthesis of N-substituted pyrroles, such as the Paal-Knorr synthesis, often require harsh conditions and can lead to low yields. semanticscholar.orgacs.org Consequently, modern synthetic efforts are directed towards the development of more robust and versatile protocols.
One promising approach involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720). organic-chemistry.org This method provides a direct and high-yielding route to N-alkoxycarbonyl pyrroles, including this compound. organic-chemistry.org The process is amenable to various carbamates, allowing for the introduction of different protecting groups on the pyrrole (B145914) nitrogen. organic-chemistry.org
Furthermore, catalyst development is a key focus for improving the synthesis of this compound. The use of phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, has been shown to be effective in the alkylation of related carbamate (B1207046) derivatives, suggesting a potential avenue for the development of catalytic routes to this compound. google.com Research into novel catalysts, including metal-based and organocatalysts, is expected to yield more efficient and selective synthetic methods.
A comparison of different synthetic approaches highlights the ongoing efforts to optimize the production of this important chemical intermediate.
Table 1: Comparison of Synthetic Routes to Pyrrole Derivatives
| Method | Description | Advantages | Challenges |
| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. semanticscholar.orgacs.org | Well-established, versatile for various substituted pyrroles. | Often requires harsh acidic conditions, can have low yields. semanticscholar.orgacs.org |
| Condensation with 2,5-Dimethoxytetrahydrofuran | Reaction of an O-substituted carbamate with 2,5-dimethoxytetrahydrofuran. organic-chemistry.org | Direct, high-yielding, applicable to various carbamates. organic-chemistry.org | Requires the use of a specific reagent. |
| Phase Transfer Catalysis | Utilizes a phase transfer catalyst to facilitate reactions between reactants in different phases. google.com | Can improve reaction rates and yields, mild conditions. google.com | Catalyst selection and optimization can be challenging. |
Exploration of Advanced Reactivity Patterns and Selectivity
The N-Boc (tert-butyloxycarbonyl) protecting group in this compound significantly influences the reactivity of the pyrrole ring. Understanding and controlling this reactivity is crucial for its application in complex molecule synthesis. The electron-withdrawing nature of the N-alkoxycarbonyl group enhances the stability of the pyrrole ring against oxidative degradation. organic-chemistry.org
Research is actively exploring the regioselectivity of electrophilic substitution reactions on N-Boc protected pyrroles. numberanalytics.com Due to the electronic properties of the N-Boc group, electrophilic attack is generally directed to the C2 and C5 positions of the pyrrole ring. numberanalytics.com This predictable selectivity is advantageous for the synthesis of specifically functionalized pyrrole derivatives. For instance, N-alkoxycarbonyl pyrroles can be regioselectively acylated at the 2-position. organic-chemistry.org
Furthermore, N-substituted pyrroles can participate in various cycloaddition reactions, including [4+2], [2+2], and [2+1] cycloadditions. The presence of an electron-withdrawing group on the nitrogen, such as the Boc group, can facilitate Diels-Alder reactions where the pyrrole acts as the diene. Preliminary explorations have also investigated the reaction of N-Boc pyrrole with benzyne, indicating the potential for novel N-deletion reactions. researchgate.net
Future research will likely focus on elucidating the subtle factors that govern the reactivity and selectivity of this compound in these transformations, including the influence of catalysts, solvents, and temperature. This will enable the development of highly selective methods for the synthesis of complex molecules containing the pyrrole motif.
Expansion of Applications in Chemical Biology and Material Science
The unique properties of this compound make it a valuable building block for applications in both chemical biology and material science.
In the realm of chemical biology , this compound serves as a key intermediate in the synthesis of biologically active molecules. medchemexpress.com The pyrrole scaffold is a common feature in many pharmaceuticals. mdpi.com The N-Boc protecting group allows for the selective modification of the pyrrole ring, which is essential for developing new drug candidates. researchgate.net For example, pyrrole derivatives have been investigated as potential inhibitors of enzymes like butyrylcholinesterase. nih.gov
Moreover, the development of bioconjugation strategies using N-protected pyrroles is an emerging area. nih.govresearchgate.net These methods allow for the stable linking of pyrrole-containing molecules to biomolecules such as proteins and peptides, which can be used to create novel therapeutic agents or biological probes. mdpi.comnih.gov The maleimide (B117702) group, which can be derived from pyrrole structures, is particularly useful for selective thiol-reactive conjugation.
In material science , pyrrole-based polymers are well-known for their conducting properties. nih.gov The incorporation of functional groups, facilitated by intermediates like this compound, allows for the tuning of the electronic and physical properties of these materials. This has led to their application in organic electronics, including biosensors. nih.gov The development of pyrrole-based biosensors is a significant area of research, with applications in the detection of various analytes, including cancer cells. nih.gov
Future research will likely focus on designing and synthesizing novel this compound derivatives with tailored properties for specific applications in drug discovery, diagnostics, and advanced materials.
Sustainable and Green Chemistry Approaches in its Synthesis and Utilization
The principles of green chemistry are increasingly being applied to the synthesis and utilization of this compound to minimize environmental impact and improve efficiency.
One key area of focus is the development of greener synthetic routes . This includes the use of more environmentally benign solvents, such as water or lactic acid, in pyrrole synthesis. semanticscholar.orgresearchgate.net Catalyst-free and solvent-free reaction conditions are also being explored to reduce waste and energy consumption. acs.org The use of ultrasound has been shown to increase reaction rates and avoid the need for high temperatures. semanticscholar.org
Flow chemistry is another powerful tool for the sustainable synthesis of fine chemicals and pharmaceuticals. This technology offers improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. The application of flow chemistry to the synthesis of pyrrole derivatives is an active area of research.
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can be used to catalyze specific reactions under mild conditions, reducing the need for harsh reagents and protecting groups. The biocatalytic synthesis of carbamates is a developing field with the potential to provide greener routes to compounds like this compound.
Table 2: Green Chemistry Approaches in Pyrrole Synthesis
| Approach | Description | Advantages |
| Green Solvents | Utilizing environmentally friendly solvents like water or lactic acid. semanticscholar.orgresearchgate.net | Reduced toxicity and environmental impact. |
| Catalyst- and Solvent-Free Conditions | Performing reactions without the use of catalysts or solvents. acs.org | Minimized waste, simplified purification. |
| Ultrasound-Assisted Synthesis | Using ultrasonic irradiation to promote reactions. semanticscholar.org | Increased reaction rates, lower energy consumption. |
| Flow Chemistry | Continuous processing in microreactors or flow systems. | Enhanced safety, better control, and scalability. |
| Biocatalysis | Employing enzymes to catalyze reactions. | High selectivity, mild reaction conditions, reduced waste. |
The continued development and implementation of these green chemistry approaches will be crucial for the sustainable production and application of this compound in the future.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 1H-pyrrol-1-ylcarbamate, and what factors influence reaction efficiency?
The synthesis typically involves the reaction of 1H-pyrrol-1-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., in the presence of DMAP or triethylamine). Solvent choice (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios are critical for minimizing side reactions. For example, analogous Boc-protected intermediates in highlight the importance of inert atmospheres and slow reagent addition to improve yields .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Key methods include:
- 1H/13C NMR to confirm the carbamate linkage and tert-butyl group (e.g., tert-butyl signals at ~1.4 ppm in 1H NMR).
- HPLC (≥95% purity) with UV detection.
- Mass spectrometry (ESI or EI) to verify molecular weight (e.g., calculated MW: ~212.27 g/mol). demonstrates the use of InChI and spectral data for structural validation .
Q. What are the stability considerations for storing this compound, and how should it be handled to prevent degradation?
Store at 2–8°C under inert gas (N2/Ar) to avoid hydrolysis. Avoid prolonged exposure to moisture, strong acids, or bases. recommends room-temperature storage for similar carbamates but emphasizes ventilation and protection from light .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected peaks in 1H NMR) during characterization?
- Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals.
- Conduct spiking experiments with known intermediates to identify impurities.
- Compare data with literature analogs; for example, ’s structural analysis of tert-butyl carbamates provides benchmarks for peak assignments .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Step-wise monitoring : Use TLC or LC-MS to track reaction progress.
- Catalyst screening : Evaluate bases like DBU or NaHCO3 for improved selectivity.
- Purification : Employ column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization. outlines similar optimization for Boc-protected intermediates .
Q. How to design a kinetic study to determine the deprotection rate of the tert-butyl carbamate group under acidic conditions?
- Experimental setup : Use TFA or HCl in dioxane/water, varying concentrations (0.1–1 M) and temperatures (25–50°C).
- Analysis : Monitor Boc cleavage via HPLC or in-situ IR (disappearance of carbonyl stretch at ~1700 cm⁻¹).
- Data modeling : Apply Arrhenius plots to calculate activation energy. ’s experimental design principles support systematic parameter variation .
Q. How can researchers resolve contradictions in reported reaction conditions for tert-butyl carbamate synthesis?
- Comparative testing : Replicate conflicting protocols (e.g., solvent polarity, base strength) and analyze yields/purity.
- DFT calculations : Model reaction pathways to identify energetically favorable conditions. ’s synthetic methods for analogous compounds provide a framework for troubleshooting .
Methodological Considerations
-
Data Tables :
Parameter Typical Range/Value Reference Molecular Weight ~212.27 g/mol NMR (tert-butyl) 1.4 ppm (1H), 28 ppm (13C) Storage Temperature 2–8°C (long-term) -
Key References : Prioritize protocols from peer-reviewed syntheses (e.g., ) over vendor data. Avoid non-peer-reviewed sources like BenchChem, as specified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
